molecular formula C8H3ClF4O B1295483 4-Fluoro-3-(trifluoromethyl)benzoyl chloride CAS No. 67515-56-4

4-Fluoro-3-(trifluoromethyl)benzoyl chloride

Cat. No. B1295483
CAS RN: 67515-56-4
M. Wt: 226.55 g/mol
InChI Key: BUDISZQHCHGLJW-UHFFFAOYSA-N
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Description

The compound "4-Fluoro-3-(trifluoromethyl)benzoyl chloride" is a fluorinated aromatic compound that is of interest in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into the reactivity and utility of similar fluorinated aromatic compounds, which can be used to infer properties and reactivity patterns of the compound .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds often involves the introduction of fluorine or trifluoromethyl groups into the aromatic ring. For instance, the synthesis of a fluorine-containing aromatic diamine is described, which involves the coupling of a chloro-nitro-trifluoromethylbenzene with hydroquinone, followed by reduction to yield the diamine . This suggests that similar strategies could be employed for synthesizing "4-Fluoro-3-(trifluoromethyl)benzoyl chloride," potentially through a chlorination reaction of an appropriately substituted fluorinated benzene derivative.

Molecular Structure Analysis

The molecular structure of fluorinated compounds is characterized by the strong electronegativity of fluorine, which can influence the electronic properties of the aromatic ring. The presence of trifluoromethyl groups can also impart unique electronic and steric effects, as seen in the synthesis of polyimides where the trifluoromethyl groups are positioned at the β position of the amine group . These effects are likely to be relevant to the molecular structure of "4-Fluoro-3-(trifluoromethyl)benzoyl chloride," affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Fluorinated compounds are known to participate in various chemical reactions. For example, trifluoroacetohydrazonoyl chlorides undergo base-promoted (3 + 2) cycloadditions with imidates to form trifluoromethyl-1,2,4-triazoles . Similarly, fluorinated oxazoles can rearrange to form alpha-trifluoromethyl substituted amino acids . These reactions highlight the reactivity of fluorinated compounds in cycloadditions and rearrangements, which could be relevant to the chemical reactions involving "4-Fluoro-3-(trifluoromethyl)benzoyl chloride."

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often influenced by the presence of fluorine atoms. For instance, polyimides derived from fluorinated diamines exhibit excellent thermal stability, low moisture absorption, and high hygrothermal stability . These properties suggest that "4-Fluoro-3-(trifluoromethyl)benzoyl chloride" may also display enhanced thermal stability and low reactivity towards moisture, which could be beneficial in various applications where these properties are desired.

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wash face, hands, and any exposed skin thoroughly after handling. Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound. It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

While specific future directions for “4-Fluoro-3-(trifluoromethyl)benzoyl chloride” were not found in the search results, its use in Suzuki-type coupling reactions suggests potential applications in the synthesis of more complex organic compounds .

properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7(14)4-1-2-6(10)5(3-4)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDISZQHCHGLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217857
Record name 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(trifluoromethyl)benzoyl chloride

CAS RN

67515-56-4
Record name 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.5 g of 4-fluoro-3-trifluoromethylbenzoic acid, 0.65 ml of thionyl chloride and two drops of DMF are heated under reflux for 12 h in 17 ml of toluene and the mixture is subsequently concentrated and used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
JX Qiao, TC Wang, LP Adam, AYA Chen… - Journal of Medicinal …, 2015 - ACS Publications
Cholesteryl ester transfer protein (CETP) inhibitors raise HDL-C in animals and humans and may be antiatherosclerotic by enhancing reverse cholesterol transport (RCT). In this article, …
Number of citations: 11 pubs.acs.org
SH Chen, Y Chen - Journal of Polymer Science Part A …, 2004 - Wiley Online Library
To investigate the effect of trifluoromethyl groups in enhancing electron affinity of aromatic oxadiazole and triazole chromophores, we prepared four new copoly(aryl ether)s (P1–P4) …
Number of citations: 31 onlinelibrary.wiley.com
CM Aurigemma, WP Farrell, JR Elleraas, M Przybyciel - 2016 - hplc.eu
Chiral SFC is the primary tool for the separation of enantiomers in support of drug discovery efforts. SFC uses a simple mobile phase system consisting of nontoxic CO2 and an organic …
Number of citations: 11 hplc.eu
CM Aurigemma, WP Farrell, JR Elleraas, M Przybyciel - envirotech-online.com
Chiral SFC is the primary tool for the separation of enantiomers in support of drug discovery efforts. SFC uses a simple mobile phase system consisting of non-toxic CO2 and an organic …
Number of citations: 2 www.envirotech-online.com
G Maier, JM Schneider - Macromolecules, 1998 - ACS Publications
In this paper the synthesis and characterization of four series of poly(aryl ether oxazole)s is described. Four different monomers of the type 2,5-bis(4‘-fluorophenyl)oxazole were …
Number of citations: 21 pubs.acs.org
SH Chen, Y Chen - Journal of Polymer Science Part A …, 2005 - Wiley Online Library
New copoly(aryl ether) P1 consisting of alternate electron‐transporting 2‐(3‐(trifluoromethyl)phenyl)‐5‐(4‐(5‐(3‐(trifluoromethyl)phenyl)‐1,3,4‐oxadiazol‐2‐yl)‐2,5‐bis(hexyloxy)phenyl…
Number of citations: 12 onlinelibrary.wiley.com
SH Chen, Y Chen, CS Shiau… - Journal of Polymer …, 2007 - Wiley Online Library
Aromatic triazole chromophores were incorporated into polyfluorene in an attempt to increase electron affinity, to promote emission efficiency, and to diminish excimer formation. Poly(9,9…
Number of citations: 9 onlinelibrary.wiley.com
TW Bousfield, KPR Pearce, SB Nyamini… - Green …, 2019 - pubs.rsc.org
Cyrene™ as a bio-alternative dipolar aprotic solvent: a waste minimizing and molar efficient protocol for the synthesis of amides from acid chlorides and primary amines in the bio-…
Number of citations: 73 pubs.rsc.org
I Hughes - Journal of medicinal chemistry, 1998 - ACS Publications
The direct analysis of selected components from combinatorial libraries by sensitive methods such as mass spectrometry is potentially more efficient than deconvolution and tagging …
Number of citations: 44 pubs.acs.org
TW Bousfield - 2020 - eprints.hud.ac.uk
The work presented in this thesis regards: 1) the development of a base free dehydrative cross-coupling process, utilising palladium(0) nanoparticles formed in situ under acidic …
Number of citations: 2 eprints.hud.ac.uk

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